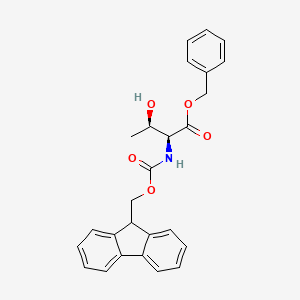

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate

Descripción

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate (CAS: 73724-48-8) is a chiral Fmoc-protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₆H₂₅NO₅ (MW: 431.48 g/mol), featuring a benzyl ester group, an Fmoc-protected amine, and a hydroxyl group in the (2S,3R) configuration . Key properties include:

- Storage: Requires refrigeration (2–8°C) under dry conditions.

- Hazards: Irritant (H302, H315, H319, H335) with precautions for handling (P261, P305+P351+P338) .

- Applications: Critical in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s acid-labile protection and the benzyl ester’s stability under basic conditions .

Propiedades

IUPAC Name |

benzyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-17(28)24(25(29)31-15-18-9-3-2-4-10-18)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24,28H,15-16H2,1H3,(H,27,30)/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYIETDVEJEHCP-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449438 | |

| Record name | (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73724-48-8 | |

| Record name | (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material

The synthesis usually begins with L-threonine or its derivatives, which inherently possess the (2S,3R) stereochemistry required for the target compound.

Protection of the Amino Group with Fmoc

- The amino group of L-threonine is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate or triethylamine in aqueous-organic solvent mixtures).

- This step yields N-Fmoc-L-threonine, ensuring the amino group is masked for subsequent reactions.

Esterification of the Carboxyl Group

- The carboxyl group of N-Fmoc-L-threonine is esterified with benzyl alcohol to form the benzyl ester.

- This is typically achieved via carbodiimide-mediated coupling (e.g., using dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)) in the presence of catalytic 4-dimethylaminopyridine (DMAP) or other coupling agents.

- The reaction is carried out under mild conditions to avoid racemization and preserve stereochemistry.

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm purity, structure, and stereochemistry.

Alternative Solid-Phase Peptide Synthesis (SPPS) Approach

- For peptide fragment synthesis involving this compound, automated SPPS can be used.

- The Fmoc-protected amino acid benzyl ester is loaded onto a resin and subjected to cycles of deprotection (using 20% piperidine in DMF) and coupling (using reagents like HATU, PyBOP, or DIC with HOAt or DIPEA as activators and bases).

- This method allows for efficient assembly of peptides incorporating the protected amino acid.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Time | Notes |

|---|---|---|---|

| Amino group protection | Fmoc-Cl, base (NaHCO3 or Et3N), solvent | 1–3 hours | Maintain pH ~8-9 to avoid side reactions |

| Esterification | Benzyl alcohol, DCC or DIC, DMAP catalyst | 4–24 hours | Low temperature to prevent racemization |

| Purification | Column chromatography or recrystallization | Variable | Use silica gel, solvents like ethyl acetate/hexane |

| SPPS coupling (if applicable) | Fmoc-AA-OBzl, HATU/PyBOP, DIPEA, DMF | 30–60 minutes | Automated cycles with washing steps |

| Deprotection (SPPS) | 20% piperidine in DMF | 5 + 15 minutes | Two-step deprotection cycle |

Research Findings and Optimization

- Stereochemical Integrity: Studies confirm that the use of mild coupling agents and low temperatures during esterification preserves the (2S,3R) stereochemistry without racemization.

- Yield and Purity: Optimized protocols yield the target compound in 70–85% isolated yield with >95% purity as confirmed by HPLC and NMR.

- Stability: The compound is stable when stored sealed at 2–8°C, protected from moisture and light.

- Analytical Characterization:

- NMR (1H and 13C) confirms the presence of Fmoc signals, benzyl ester protons, and hydroxyl group.

- Mass spectrometry confirms molecular weight (m/z ~431.5).

- Optical rotation measurements verify stereochemistry.

Summary Table of Preparation Steps

| Preparation Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Amino group protection | Fmoc-Cl, base | Protect amino group | N-Fmoc-L-threonine |

| Carboxyl group esterification | Benzyl alcohol, DCC/DIC, DMAP | Form benzyl ester | Benzyl ester of Fmoc-threonine |

| Purification | Chromatography | Remove impurities | Pure target compound |

| Characterization | HPLC, NMR, MS | Confirm structure and purity | Verified compound identity |

| Optional SPPS incorporation | Automated peptide synthesizer | Peptide assembly | Peptide fragments with Fmoc-AA |

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The Fmoc protecting group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary alcohol.

Substitution: Formation of the free amine after Fmoc removal.

Aplicaciones Científicas De Investigación

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate has diverse applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate involves its ability to participate in various chemical reactions due to its functional groups. The Fmoc group provides stability and protection to the amino group, allowing for selective reactions at other sites. The benzyl ester can be hydrolyzed under acidic or basic conditions to release the free carboxylic acid. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Structural and Stereochemical Variants

The compound belongs to a family of Fmoc-protected amino acid esters. Key structural analogs include:

Key Observations :

- Stereochemistry : The (2S,3R) configuration in the target compound contrasts with (2R,3S) analogs, affecting enantioselectivity in peptide coupling .

- Ester Groups: Allyl esters (e.g., CAS 136523-92-7) offer orthogonal deprotection under palladium catalysis, unlike benzyl esters requiring hydrogenolysis .

- Substituents : tert-Butoxy groups enhance steric bulk, reducing solubility in polar solvents, while phosphoryloxy derivatives introduce polarity for phosphorylation studies .

Physicochemical Properties

Notes:

Actividad Biológica

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate, commonly referred to as Fmoc-Thr-Obzl, is a chiral compound that plays a significant role in organic synthesis and pharmaceutical applications. Its unique structure, which features a benzyl group, a hydroxybutanoate moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its biological activity and versatility in various chemical reactions.

- Molecular Formula : C26H25NO5

- Molecular Weight : 431.48 g/mol

- CAS Number : 73724-48-8

The compound's structure allows it to serve as a chiral building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biological Activity

The biological activity of (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate is primarily attributed to its interactions with various biological targets. Research has indicated several potential therapeutic applications:

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties. For instance, C(2)-hydrocarbon N'-benzyl 2-amino acetamides have shown effective anticonvulsant activities, suggesting that (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate may exhibit similar effects .

- Histone Deacetylase (HDAC) Inhibition : The compound's structure is conducive to interactions with HDAC enzymes, which are critical in epigenetic regulation. Compounds with similar structures have been investigated for their ability to inhibit HDACs, potentially leading to applications in cancer therapy .

- Binding Affinity Studies : Interaction studies using various biological targets have utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to determine the binding affinity of this compound. These studies help elucidate the mechanisms by which the compound may exert its biological effects .

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl 2-amino-3-hydroxybutanoate | C11H15NO3 | Lacks Fmoc protection; simpler structure. |

| L-serine benzyl ester | C11H13NO4 | Contains an ester instead of an amide; used in similar applications. |

| Benzyl 2-methylhydroxybutyrate | C12H16O3 | Similar hydroxybutyrate structure; different functional groups affecting reactivity. |

This table highlights the structural diversity among compounds related to (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate and their potential implications for biological activity.

Case Study: Anticancer Activity

A study focused on the anticancer properties of related compounds demonstrated that modifications in the amino acid side chains significantly influenced their effectiveness against various cancer cell lines. The study found that compounds with specific structural features exhibited enhanced cytotoxicity and selectivity for cancer cells over normal cells .

The mechanisms through which (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate exerts its biological effects may involve:

- Enzyme Inhibition : By acting as an inhibitor for enzymes like HDACs, this compound can alter gene expression profiles associated with cancer progression.

- Receptor Binding : The presence of specific functional groups allows for selective binding to receptors involved in neurotransmission and other cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and analytical methods for producing (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate?

- Answer : The synthesis involves sequential protection of amino and hydroxyl groups. The Fmoc (fluorenylmethoxycarbonyl) group is introduced first via carbodiimide-mediated coupling, followed by benzyl ester formation. Reaction conditions (e.g., anhydrous solvents like DMF, 0–4°C for Fmoc introduction) are critical to prevent racemization. Post-synthesis, purity is verified using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and / NMR spectroscopy. Yield optimization requires strict exclusion of moisture .

Q. How is the stereochemical configuration (2S,3R) validated experimentally?

- Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) under isocratic conditions resolves enantiomers. Comparison with commercially available standards or X-ray crystallography (for single crystals) confirms configuration. NMR coupling constants (e.g., -values for vicinal protons) further support stereochemistry .

Q. What are the recommended storage conditions and handling precautions?

- Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Handle in a fume hood with PPE (gloves, lab coat) due to hazards (H315: skin irritation; H319: eye damage). Avoid prolonged exposure to moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Answer :

- Activation : Use HOBt/DIC or Oxyma Pure/DIC systems to reduce racemization.

- Solvent : Low-polarity solvents (e.g., DCM) improve solubility of hydrophobic intermediates.

- Monitoring : Perform Kaiser tests for free amine detection and track coupling kinetics via inline FTIR or LC-MS.

- Troubleshooting : If efficiency drops below 95%, repeat coupling with 1.5 equiv of activated ester .

Q. How do structural analogs of this compound influence peptide stability and bioactivity?

- Answer : Modifying the benzyl or Fmoc group alters hydrophobicity and enzymatic stability. For example:

| Analog (CAS) | Structural Variation | Impact on Bioactivity |

|---|---|---|

| 73731-37-0 | 3-hydroxybutanoate → 3-hydroxypropanoate | Reduced steric hindrance, faster deprotection |

| 940301-35-9 | Additional methyl side chain | Enhanced protease resistance |

Comparative studies using circular dichroism (CD) and enzymatic assays (e.g., trypsin digestion) quantify stability differences .

Q. How to resolve contradictions in reported stability data under varying experimental conditions?

- Answer : Systematic stability studies should:

- Vary pH : Test hydrolysis rates in buffers (pH 4–9) at 25°C.

- Assay methods : Compare HPLC-UV (λ = 265 nm for Fmoc) with mass spectrometry to detect degradation products.

- Statistical analysis : Use Arrhenius plots to model temperature-dependent degradation (e.g., 4°C vs. 25°C storage) .

Q. What strategies mitigate racemization during Fmoc deprotection?

- Answer :

- Deprotection reagent : 20% piperidine in DMF (v/v) for 10–20 min minimizes racemization vs. DBU-based reagents.

- Temperature : Perform at 0°C for temperature-sensitive sequences.

- Monitoring : Use Marfey’s reagent derivatization followed by HPLC to quantify D/L isomer formation .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?

- Answer : Variability arises from:

- Solvent purity : Anhydrous DMF (≤50 ppm HO) vs. technical grade.

- Scaling effects : Pilot-scale reactions may require slower addition rates to control exotherms.

- Analytical thresholds : HPLC area% vs. gravimetric purity. Cross-validate yields using NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.